Caryatin Caryatin Caryatin belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, caryatin is considered to be a flavonoid lipid molecule. Caryatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caryatin is primarily located in the membrane (predicted from logP). Outside of the human body, caryatin can be found in nuts and pecan nut. This makes caryatin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1486-66-4
VCID: VC21346842
InChI: InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3
SMILES: COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Caryatin

CAS No.: 1486-66-4

Cat. No.: VC21346842

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Caryatin - 1486-66-4

Description Caryatin belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, caryatin is considered to be a flavonoid lipid molecule. Caryatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, caryatin is primarily located in the membrane (predicted from logP). Outside of the human body, caryatin can be found in nuts and pecan nut. This makes caryatin a potential biomarker for the consumption of these food products.
CAS No. 1486-66-4
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3
Standard InChI Key AOFQCVDYMNHCKD-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O
Canonical SMILES COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O
Melting Point 299-301°C

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